Zaloglanstat
Overview
Description
Dimethylstilbestrol is a nonsteroidal estrogen belonging to the stilbestrol group. It is structurally related to diethylstilbestrol but was never marketed. Dimethylstilbestrol is considered a “weak,” “impeded,” or “short-acting” estrogen, similar to estriol and meso-butoestrol .
Preparation Methods
The synthesis of dimethylstilbestrol involves the reaction of appropriate phenolic compounds under specific conditions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by hydrogenation to yield dimethylstilbestrol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
Dimethylstilbestrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
Dimethylstilbestrol has been studied extensively for its estrogenic properties. It has applications in:
Chemistry: Used as a model compound to study estrogenic activity.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential therapeutic uses, although it was never marketed.
Industry: Used in research to develop new estrogenic compounds and understand their mechanisms
Mechanism of Action
Dimethylstilbestrol exerts its effects by binding to estrogen receptors in target cells. This binding leads to the activation of estrogen-responsive genes, resulting in various physiological effects. The molecular targets include the estrogen receptor alpha and beta, and the pathways involved include the regulation of gene expression related to cell growth and differentiation .
Comparison with Similar Compounds
Dimethylstilbestrol is similar to other stilbestrol compounds such as diethylstilbestrol, hexestrol, and benzestrol. it is considered less potent than diethylstilbestrol. The unique aspect of dimethylstilbestrol is its “short-acting” nature, which differentiates it from other more potent and longer-acting stilbestrol derivatives .
Similar Compounds
- Diethylstilbestrol
- Hexestrol
- Benzestrol
- Dienestrol
- Methestrol
Properties
IUPAC Name |
N-[[4-chloro-3-[5-oxo-1-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]phenyl]methyl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O2/c1-20(2,3)18(30)26-11-12-4-9-16(22)15(10-12)17-27-19(31)29(28-17)14-7-5-13(6-8-14)21(23,24)25/h4-10H,11H2,1-3H3,(H,26,30)(H,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVBVLUPCQSAGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C2=NN(C(=O)N2)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513852-12-4 | |
Record name | Zaloglanstat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513852124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZALOGLANSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5SE449P9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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